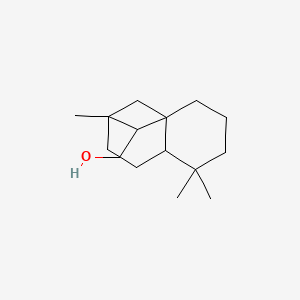
(2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol is a chemical compound characterized by its complex structure, which includes multiple ring systems and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol typically involves multi-step organic reactions. The process often starts with the formation of the core ring structures, followed by the introduction of the hydroxyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the ring structures or the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a more saturated hydrocarbon.
Scientific Research Applications
Chemistry
In chemistry, (2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of specific molecular structures on biological systems. Its interactions with enzymes and other proteins can provide insights into biochemical pathways and mechanisms.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development and pharmacological studies.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties can enhance the performance and functionality of these products.
Mechanism of Action
The mechanism of action of (2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and ring structures play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol
- (2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)ethanol
- (2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)propanol
Uniqueness
Compared to similar compounds, this compound stands out due to its specific arrangement of atoms and functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
674781-74-9 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(5,5,9-trimethyl-10-tricyclo[7.1.1.01,6]undecanyl)methanol |
InChI |
InChI=1S/C15H26O/c1-13(2)6-4-7-15-10-14(3,12(15)9-16)8-5-11(13)15/h11-12,16H,4-10H2,1-3H3 |
InChI Key |
VFDYIGJKANGMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC23C1CCC(C2)(C3CO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


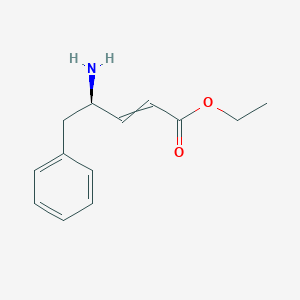
![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one](/img/structure/B12532637.png)
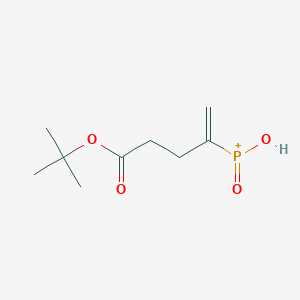
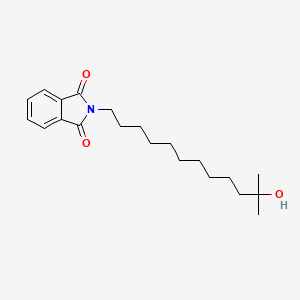
![2,2'-[{2-[2-(4-Nitrophenyl)ethenyl]-1,4-phenylene}bis(oxy)]di(ethan-1-ol)](/img/structure/B12532646.png)
![3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12532665.png)

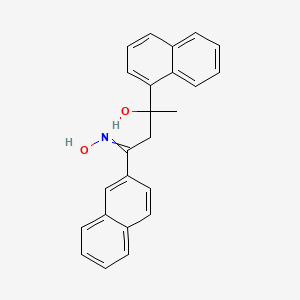
![3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid](/img/structure/B12532681.png)
![N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532683.png)
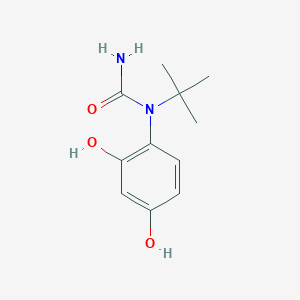
![2,2'-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol](/img/structure/B12532695.png)
![2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde](/img/structure/B12532708.png)
![Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-](/img/structure/B12532713.png)
